3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a furan-2-carboxylic acid derivative, which is then reacted with a pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide
- 3-(furan-2-yl)-N-methoxy-1H-pyrazole-5-carboxamide
- 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a furan ring and a pyrazole ring, which confer distinct chemical properties and biological activities. Its methoxy and methyl groups further enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c1-13(15-2)10(14)8-6-7(11-12-8)9-4-3-5-16-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
WXPVKKRSKMBFGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NNC(=C1)C2=CC=CO2)OC |
Origin of Product |
United States |
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